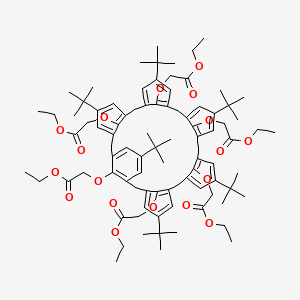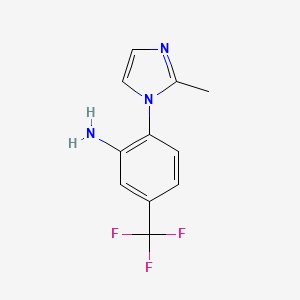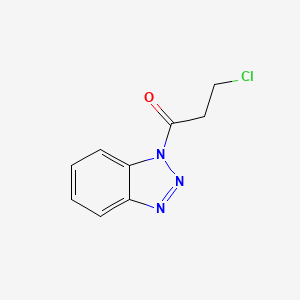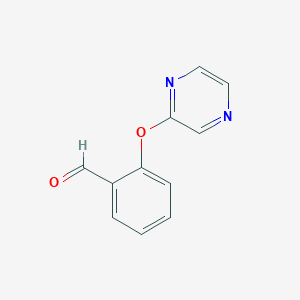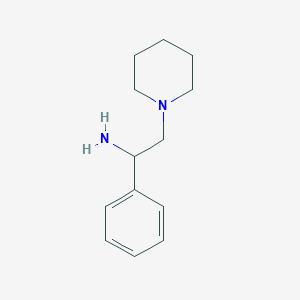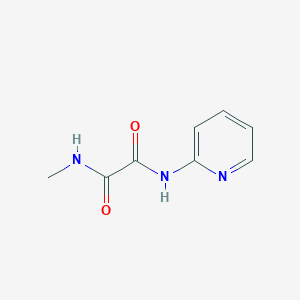
N-甲基-N'-2-吡啶基乙二酰胺
描述
N-Methyl-N'-2-pyridinylethanediamide (MPA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MPA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
科学研究应用
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
N-Methyl-N’-2-pyridinylethanediamide is utilized in the synthesis of water polyurethane dispersions (PUDs), serving as a green alternative cosolvent to N-methyl-2-pyrrolidone (NMP). This application is significant due to the environmental and health concerns associated with NMP .
Experimental Procedures
The compound is used in the synthesis process of PUDs, where it acts as a cosolvent to reduce the viscosity of the mixture, facilitating the dispersion of polyurethane particles in aqueous media. The synthesis involves the reaction of di-functional polyols and an internal emulsifier with a molar excess of di-isocyanates .
Results
Alternative cosolvents like dihydrolevoglucosenone and gamma valerolactone have demonstrated comparable performance to NMP, indicating that N-Methyl-N’-2-pyridinylethanediamide could potentially offer similar benefits .
Application in Pharmaceutical Chemistry
Scientific Field
Pharmaceutical Chemistry
Summary of Application
In pharmaceutical chemistry, N-Methyl-N’-2-pyridinylethanediamide has been reported to attenuate inflammation through Krüppel-like factor 2 activation, which can reduce atherogenesis .
Experimental Procedures
The compound is investigated for its bioactivity properties, particularly as an anti-inflammatory agent. Monocytes and endothelial cells treated with the compound show increased levels of KLF2, leading to reduced production of pro-inflammatory cytokines and adhesion molecules .
Results
The treatment with N-Methyl-N’-2-pyridinylethanediamide resulted in attenuated monocyte adhesion to endothelial cells inflamed with tumor necrosis factor alpha (TNF-α), highlighting its potential as a therapeutic agent in vascular diseases like atherosclerosis .
Application in Materials Science
Scientific Field
Materials Science
Summary of Application
The compound is explored for its role in the structural organization of materials, as studied through Raman spectroscopy. It contributes to understanding the interactions within binary mixtures and their effects on material properties .
Experimental Procedures
Raman spectroscopy is employed to measure the isotropic and anisotropic spectra of the compound in binary mixtures, providing insights into the noncoincidence effect and the structural organization .
Results
The studies reveal detailed information about the molecular interactions and arrangement, which are crucial for the development of materials with specific properties .
Application in Nanotechnology
Scientific Field
Nanotechnology
Summary of Application
N-Methyl-N’-2-pyridinylethanediamide is involved in the synthesis and characterization of innovative nanomaterials with applications across chemistry, physics, medicine, and environmental protection .
Experimental Procedures
The compound is used in the synthesis routes of nanoparticles, where it may influence the shape, size, and properties of the nanomaterials by modifying parameters such as pH, concentration of reactants, dopants, or thermal treatment .
Results
Adjusting the nanoparticles’ properties through the synthesis process opens up possibilities for their use in various technical applications, including biosensors, drug delivery, and water purification .
Application in Organic Synthesis
Scientific Field
Organic Synthesis
Summary of Application
N-Methyl-N’-2-pyridinylethanediamide is a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, compounds with significant biological and therapeutic value .
Experimental Procedures
The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions, where the compound is formed via C–C bond cleavage promoted by I2 and TBHP in a metal-free environment .
Results
The reaction yields N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which can be further transformed into other pharmacologically relevant structures .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
The compound’s role in environmental chemistry is linked to its potential use in the synthesis of materials for environmental protection, such as coatings and thin films that can contribute to pollution reduction .
Experimental Procedures
Research focuses on the synthesis and characterization of materials that incorporate the compound, assessing their chemical composition, morphology, surface, and magnetic properties for environmental applications .
Results
The development of such materials could lead to advancements in areas like corrosion protection, water decontamination, and antimicrobial agents, providing sustainable solutions for environmental challenges .
This analysis provides a detailed overview of the diverse applications of N-Methyl-N’-2-pyridinylethanediamide in various scientific fields, highlighting its importance and potential in research and industry. The compound’s versatility is evident in its contribution to advancements in polymer chemistry, pharmaceuticals, materials science, nanotechnology, organic synthesis, and environmental chemistry.
Application in Gene Editing Technology
Scientific Field
Biotechnology - Gene Editing
Summary of Application
“N-Methyl-N’-2-pyridinylethanediamide” has been identified as a potential agent in enhancing the efficiency of CRISPR/Cas-based gene editing. This is particularly relevant in the production of CAR-T cells for cancer therapy .
Experimental Procedures
The compound is used to facilitate the precise integration of chimeric antigen receptors (CARs) into T cells. It is believed to improve the homology-directed repair (HDR) mechanism, increasing the accuracy of CRISPR/Cas-based gene editing .
Results
The use of this compound in gene editing has shown promise in reducing off-target effects and improving the safety profile of CAR-T cell therapies, which is crucial for their clinical application .
Application in Cancer Therapy
Scientific Field
Medical Chemistry - Cancer Therapy
Summary of Application
Research has explored the use of “N-Methyl-N’-2-pyridinylethanediamide” in the targeted delivery of nitric oxide (NO) to tumor sites, which can be released upon irradiation with long-wavelength light .
Experimental Procedures
The compound forms complexes with metal ions that can bind to nitric oxide (NO). These complexes are designed to release NO when exposed to light, which can be used in photodynamic therapy (PDT) for cancer treatment .
Results
Initial studies have shown that these complexes can effectively deliver NO to cancerous tissues, highlighting the potential of “N-Methyl-N’-2-pyridinylethanediamide” in enhancing the efficacy of cancer therapies .
安全和危害
属性
IUPAC Name |
N-methyl-N'-pyridin-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-9-7(12)8(13)11-6-4-2-3-5-10-6/h2-5H,1H3,(H,9,12)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHOYYFUPBBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967240 | |
| Record name | N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N'-2-pyridinylethanediamide | |
CAS RN |
52781-01-8 | |
| Record name | Ethanediamide, N1-methyl-N2-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052781018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHANEDIAMIDE, N1-METHYL-N2-2-PYRIDINYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ7UWT49BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



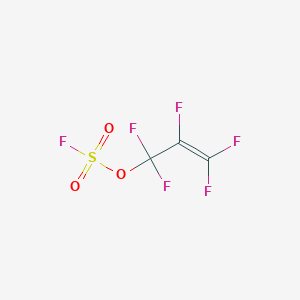
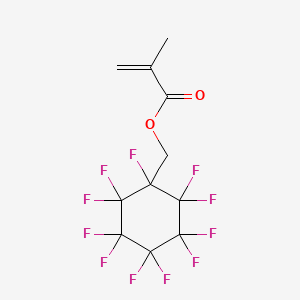
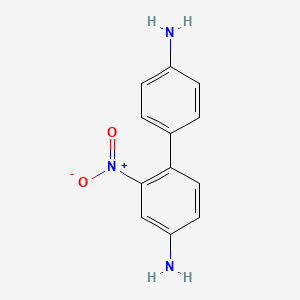
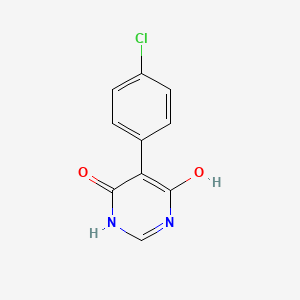
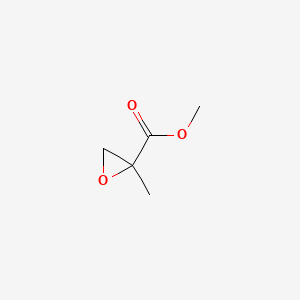
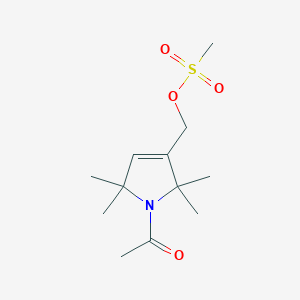
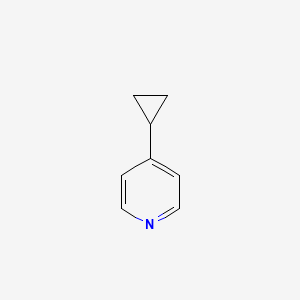
![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)
